molecular formula C17H18O3 B1663662 (E)-3,5,4'-Trimethoxystilbene CAS No. 22255-22-7

(E)-3,5,4'-Trimethoxystilbene

Cat. No.: B1663662
CAS No.: 22255-22-7
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-SNAWJCMRSA-N
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Description

trans-trismethoxy Resveratrol is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata that has diverse biological activities. It is cytotoxic to several cancer cell lines, including PC3, KB, HT-29, SW480, and HL-60 cells (IC50s =3.6, 10.2, 16.1, 54, and 2.5 µM, respectively). trans-trismethoxy Resveratrol (15 µM) inhibits TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay. It inhibits angiogenesis in zebrafish embryos when used at a concentration of 0.1 µM.
Trans-Trimethoxyresveratrol is a derivative of Resveratrol (RSV),and it may be a more potent anti-inflammatory, antiangiogenic and vascular-disrupting agent when compared with resveratrol. In vitro: The in vitro study of resveratrol and trans-Trimethoxyresveratrol showed rather weak cytotoxic effects on three cancer cell lines (HepG2, MCF-7, and MDA-MB-231), which contradicted a previous study reporting that resveratrol inhibited MCF-7 cells with an IC50 of about 10μM. This discrepancy might be explained by the fact that the measurements were made 24h after drug treatment, whereas the measurements of the previous study were taken 6 days after. The fact that the cytotoxic effect of trans-Trimethoxyresveratrol was lower than that of resveratrol is surprising, because in many studies, trans-Trimethoxyresveratrol is the most active analogue of resveratrol, although resveratrol shows much stronger antioxidant effects than that of trans-Trimethoxyresveratrol. In vivo: Zebrafish embryos offer great advantage over their adults as well as other in vivo models because of the external development and optical transparency during their first few days, making them invaluable in the inspection of developmental processes. These unique advantages can even be made more useful when specific cell types are labeled with fluorescent probes. Zebrafish embryo in vivo, suggests that trans-Trimethoxyresveratrol has both more potent antiangiogenic activity and more importantly, stronger specific cytotoxic effects on endothelial cells than does resveratrol.

Scientific Research Applications

Pharmacological Action and Analysis Methods

  • (E)-3,5,4'-Trimethoxystilbene (BTM-0512) is a resveratrol analog with diverse pharmacological actions, including anti-cancer, anti-allergic, estrogenic, antiangiogenic, and vascular-targeting properties. The development of a liquid chromatographic–mass spectrometric method has facilitated the quantification of this compound in biological matrices, contributing to a better understanding of its pharmacokinetics (Ma et al., 2007).

Anti-Mitotic and Anti-Cancer Properties

  • The anti-mitotic activities of this compound and its analogs have been demonstrated in human colon cancer cell lines, where it significantly arrests growth and inhibits tubulin polymerization (Chabert et al., 2006).
  • This compound's antiangiogenic and vascular-targeting activities, particularly in inhibiting endothelial cell proliferation and causing apoptosis in immature vessels, have been established, highlighting its potential in treating neovascularization in neoplasias and angioproliferative diseases (Belleri et al., 2005).

Enhancing Bioavailability and Cellular Uptake

  • The anti-neoplastic, antiallergic, and anti-angiogenic activities of this compound have been linked to its structure, where methylation increases lipophilicity and potentially enhances cell membrane permeability. Research on beta-cyclodextrins' influence on its absorption highlights attempts to improve its solubility and uptake by biomembrane models (Sarpietro et al., 2010).

DNA Interactions and Protective Effects

  • Studies have indicated that methoxylatedderivatives of resveratrol, including 3,5,4'-trimethoxystilbene, induce less DNA damage than resveratrol and offer protective effects against oxidative DNA damage. This highlights its potential in reducing DNA damage and its role in cancer prevention and therapy (Rossi et al., 2013).

Microbial Biosynthesis and Chemical Synthesis

  • The biosynthesis of methylated resveratrol analogs, including 3,5,4'-trimethoxystilbene, has been achieved through the construction of an artificial biosynthetic pathway in E. coli. This represents a novel method for producing these compounds, offering potential for scalable production and application in health care and industrial materials (Kang et al., 2014).
  • Additionally, the novel synthesis methods for various derivatives, such as (E)-4'-Amino-3,4,5-trimethoxystilbene, have been developed, showcasing the versatility and potential for structural modifications in this class of compounds (Li et al., 2011).

Mechanism of Action

Trans-Trimethoxyresveratrol, also known as 3,4’,5-trimethoxy-trans-stilbene, (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene, (E)-3,5,4’-Trimethoxystilbene, or 3,4’,5-trimethoxystilbene, is a natural analogue of resveratrol . It has been reported to exhibit enhanced anticancer potency compared to resveratrol .

Target of Action

The primary targets of trans-Trimethoxyresveratrol are associated with carcinogenesis . These include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L ), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .

Mode of Action

Trans-Trimethoxyresveratrol interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It has been reported to destabilize microtubule formation in cancer cells when administered at concentrations as low as 1.0 μM .

Biochemical Pathways

Trans-Trimethoxyresveratrol affects multiple signaling pathways. It interferes with the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway . It also down-regulates NO bioavailability, increases endoplasmic reticulum (ER) stress, and oxidative stress .

Pharmacokinetics

Trans-Trimethoxyresveratrol undergoes extensive phase II metabolism after it is absorbed, yielding both sulfate and glucuronide conjugates as the two major metabolites . This contributes to its poor pharmacokinetic profile .

Result of Action

The molecular and cellular effects of trans-Trimethoxyresveratrol’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also alleviates endothelial dysfunction in diabetic and obese mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-Trimethoxyresveratrol. For instance, high glucose exposure impairs its ability to induce endothelium-dependent relaxations . .

Biochemical Analysis

Biochemical Properties

Trans-Trimethoxyresveratrol has been found to exhibit superior anticancer activities compared to resveratrol, acting on multiple targets involved in carcinogenesis . It has been reported to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .

Cellular Effects

Trans-Trimethoxyresveratrol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of trans-Trimethoxyresveratrol involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Temporal Effects in Laboratory Settings

It has been reported that four-week oral administration of trans-Trimethoxyresveratrol at 10 mg kg−1 day−1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .

Dosage Effects in Animal Models

In animal models, trans-Trimethoxyresveratrol has been shown to have significant effects at different dosages. For instance, it has been reported that doses between 10–80 mg/kg/day of resveratrol, a similar compound, can markedly increase bone mineral density and improve morphometric indices of trabecular microstructure .

Metabolic Pathways

Trans-Trimethoxyresveratrol is involved in the insulin signaling pathway, which is a key metabolic pathway . It activates this pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Subcellular Localization

Given its involvement in the insulin signaling pathway, it is likely to be localized in the cytoplasm where this pathway is active .

Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034889
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-22-7
Record name Resveratrol trimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene
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URL https://comptox.epa.gov/dashboard/DTXSID701034889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22255-22-7
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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